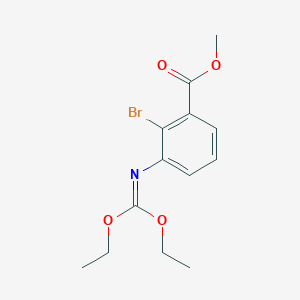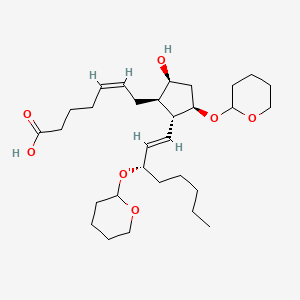![molecular formula C10H12BrN5O B11837433 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine CAS No. 1419222-67-5](/img/structure/B11837433.png)
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine typically involves the following steps :
Formation of Imidazopyrazine Core: The imidazopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.
Bromination: The bromination of the imidazopyrazine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Morpholino Substitution: The final step involves the substitution of a morpholino group at the appropriate position on the imidazopyrazine core. This can be achieved using morpholine and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (K2CO3, NaH), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (H2O2, m-CPBA).
Reduction: Reducing agents (NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (K2CO3, NaOH), solvents (THF, toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyrazines, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine has several scientific research applications, including :
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in cancer research due to its cytotoxic properties against certain cancer cell lines.
Biological Studies: The compound is used to study various biological pathways and mechanisms, including kinase inhibition and signal transduction.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways :
Kinase Inhibition: The compound has been shown to inhibit certain kinases, which are enzymes involved in signal transduction and cell regulation.
Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.
Cytotoxic Effects: The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death in certain cancer cell lines.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine can be compared with other similar compounds, such as :
1-Bromo-3-(2S)-2-pyrrolidinylimidazo[1,5-A]pyrazin-8-amine: This compound has a pyrrolidinyl group instead of a morpholino group, which may result in different biological activities and properties.
8-Morpholinoimidazo[1,2-a]pyrazine Derivatives: These derivatives have been studied for their cytotoxic properties and kinase inhibition, similar to this compound.
Phenylpyridine/Phenylpyrimidine-Carboxamides: These compounds have been evaluated for their activity against cancer cell lines and kinase inhibition, providing a basis for comparison in terms of structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino group, which may confer distinct biological activities and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1419222-67-5 |
|---|---|
Molekularformel |
C10H12BrN5O |
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
1-bromo-3-morpholin-4-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H12BrN5O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2,(H2,12,13) |
InChI-Schlüssel |
AFMFAKJOIOPAJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=C3N2C=CN=C3N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)

![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)
![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)






